![molecular formula C11H15NO4 B1305869 N-(2-Furoyl)leucine CAS No. 1361143-17-0](/img/structure/B1305869.png)
N-(2-Furoyl)leucine
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Description
N-(2-Furoyl)leucine, also known as NFL or Frl-3, is a biomarker for food-borne heterocyclic amines (HCAs). It has a molecular formula of C11H15NO4 and a molecular weight of 225.24 .
Molecular Structure Analysis
The molecular structure of N-(2-Furoyl)leucine can be represented by the SMILES stringCC(C)CC(NC(=O)c1ccco1)C(O)=O
. The InChI representation is 1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)
. Physical And Chemical Properties Analysis
N-(2-Furoyl)leucine is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Biochemistry
N-(2-Furoyl)leucine is a type of leucine derivative . Leucine derivatives are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group . In biochemistry, it’s used as a building block .
Pharmacology
In pharmacology, N-(2-Furoyl)leucine is classified as an experimental small molecule . It’s been studied for its interactions with the Disintegrin and metalloproteinase domain-containing protein 28 .
Environmental Science
While not directly related to N-(2-Furoyl)leucine, furan derivatives have been studied for their potential applications in environmental science . For instance, they’ve been used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .
Analytical Chemistry
In analytical chemistry, N-(2-Furoyl)leucine is used as a reference standard for accurate results . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Material Science
N-(2-Furoyl)leucine, being a derivative of furan, can be used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .
Agriculture
While not directly related to N-(2-Furoyl)leucine, furan derivatives have been studied for their potential applications in agriculture . For instance, they’ve been used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .
Veterinary Science
Nanotechnology, which can involve the use of N-(2-Furoyl)leucine, is being increasingly used in veterinary medicine. It can potentially target, image, deliver drugs, and image cell response to therapy in real time .
Cosmetic Science
N-(2-Furoyl)leucine can be used in cosmetic formulations. For example, a cream with leucine and lactic acid has been shown to improve contour and facial tonus in women .
Forensic Science
While not directly related to N-(2-Furoyl)leucine, furan derivatives have been studied for their potential applications in forensic science . For instance, they’ve been used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .
properties
IUPAC Name |
2-(furan-2-carbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBURZIESWDWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309116 |
Source
|
Record name | N-(2-Furanylcarbonyl)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furoyl)leucine | |
CAS RN |
1361143-17-0 |
Source
|
Record name | N-(2-Furanylcarbonyl)leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Furanylcarbonyl)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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